molecular formula C14H23NO5 B2502472 1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243516-55-2

1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No. B2502472
CAS RN: 2243516-55-2
M. Wt: 285.34
InChI Key: USPLPVGPSAIOPB-UHFFFAOYSA-N
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Description

The compound 1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a cyclic amino acid derivative that is of interest due to its unique structure and potential applications in organic synthesis and pharmaceuticals. The related compounds discussed in the provided papers include derivatives of aminocyclopropanecarboxylic acid and azabicyclohexane carboxylic acid, which share some structural features with the target compound .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods and cyclopropanation steps. For instance, the scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, highlights the importance of controlling stereoselectivity during the cyclopropanation step, which is influenced by the functional group at the C-α position . This suggests that similar considerations may be necessary for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by complex bicyclic frameworks. For example, the crystal and molecular structure of a related compound was determined using X-ray analysis, revealing a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Another related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing as two diastereomers in a 1:1 ratio in the crystal . These findings provide insights into the likely complex molecular structure of the target compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and transformation of these compounds are crucial for understanding their reactivity. The intramolecular lactonization reaction used to synthesize tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt indicates the potential for forming cyclic structures through intramolecular reactions . This knowledge can be applied to predict the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of tert-butyl groups in these molecules can lead to the formation of hydrophobic channels in the crystal state, which could affect solubility and crystallization behavior . Additionally, the conformational analysis of the related compound using molecular mechanics suggested multiple low-energy conformations, which could have implications for the stability and reactivity of the target compound . The density and crystallographic parameters provided for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate offer a basis for understanding the solid-state properties of similar compounds .

Scientific Research Applications

Chemical Synthesis

  • Chemical Synthesis Methods : This compound has been synthesized through various methods, such as intramolecular lactonization reactions and high-resolution mass spectrometry (Moriguchi et al., 2014). Another study focused on its synthesis as a chiral cyclic amino acid ester without using chiral catalysts or enzymes (Moriguchi et al., 2014).

  • Conformationally Restricted Amino Acids : Researchers have synthesized azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics, which are useful in peptide-based drug discovery. This includes the synthesis of various diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005).

Applications in Synthesis of Other Compounds

  • Synthesis of Dipeptide Isosteres : The compound has been used in the synthesis of conformationally constrained dipeptide isosteres based upon enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid, derived from tartaric acid and α-amino acids (Guarna et al., 1999).

  • Cyclopropyl-Containing Amino Acids : It has been demonstrated to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form (Limbach et al., 2009).

  • Bicyclo[2.2.2]octane Skeleton Applications : The bicyclo[2.2.2]octane structure has been used in creating a conformationally restricted aspartic acid analogue (Buñuel et al., 1996), and in the synthesis of a rigid analogue of 2-aminoadipic acid (Kubyshkin et al., 2009).

  • Transport System Studies : Its isomeric forms were synthesized and compared with other amino acids for specificity to membrane transport systems in various cells (Christensen et al., 1983).

  • Enantiopure Proline Analogues : A novel azabicyclic amino acid, related to this compound, was synthesized in enantiopure forms for accessing a new family of enantiopure proline analogues (Carreras et al., 2010).

  • Deuterium-labeled Derivatives : The compound has been used in continuous photo flow synthesis for scale-up synthesis of deuterium-labeled derivatives, important for preparing biologically active compounds (Yamashita et al., 2019).

Safety and Hazards

The compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements H335, H319, and H315 . It should be stored in a dark place, sealed in dry conditions, at room temperature .

properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-14-6-4-13(5-7-14,9-19-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLPVGPSAIOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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